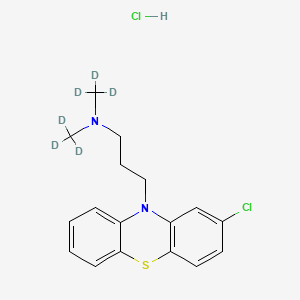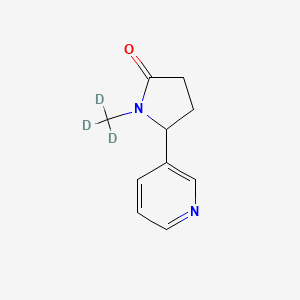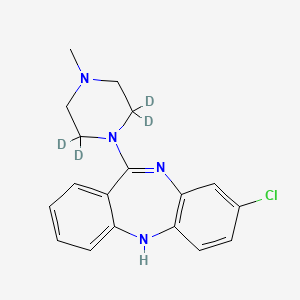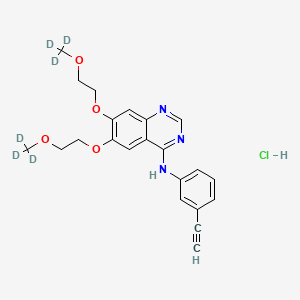
PAROXETINE MALEATE-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paroxetine, marketed under trade names Paxil and Aropax, is an SSRI antidepressant used to treat many conditions in adults from major depression and obsessive-compulsive disorder to several anxiety disorders . The Paroxetine-D6 maleate is a stable-labeled internal standard suitable for quantification of paroxetine using LC/MS or LC-MS/MS methods for applications in clinical or diagnostic testing, clinical toxicology, or pharmaceutical research .
Synthesis Analysis
The catalytic enantioselective synthesis of the chiral key intermediate of the antidepressant (−)-paroxetine is demonstrated as a continuous flow process on multi-gram scale. The critical step is a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence .
Molecular Structure Analysis
The empirical formula of Paroxetine-D6 maleate is C19D6H14FNO3 · C4H4O4 with a molecular weight of 451.47 . The detailed pharmacodynamic analyses are drawn based on the molecular mechanism of paroxetine’s binding to all available therapeutic targets that have structure confirmed by X-ray studies .
Chemical Reactions Analysis
Paroxetine is both a substrate and an inhibitor of cytochrome isoenzyme CYP2D6 .
Physical And Chemical Properties Analysis
Paroxetine-D6 maleate is a liquid form certified reference material with a concentration of 100 μg/mL in methanol (as free base). It is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .
Aplicaciones Científicas De Investigación
Modulation of Inflammatory Responses
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), has been found to modulate inflammatory responses. Research demonstrates that paroxetine can significantly inhibit IL-6 production in macrophages, while enhancing TNFα production when treated with lipopolysaccharide (LPS). This highlights its potential role in influencing cytokine production and the immune response in various conditions (Durairaj, Steury, & Parameswaran, 2015).
Enhancing Drug Delivery and Bioavailability
Studies have focused on developing formulations of paroxetine to improve its bioavailability and delivery. For instance, a paroxetine-loaded nanoemulsion has been created for nose-to-brain delivery, showing enhanced permeation and efficacy in treating depression compared to oral administration. This innovation suggests a new pathway for drug delivery, particularly for neurological conditions (Pandey et al., 2016).
Interaction with Neuronal Channels
Paroxetine has been observed to interact with G protein-activated inwardly rectifying K+ (GIRK) channels. This interaction, which involves a reversible reduction of inward currents through these channels, may partially explain some therapeutic effects and side effects of paroxetine, indicating its broader impact on neuronal excitability and signaling pathways (Kobayashi, Washiyama, & Ikeda, 2006).
Pharmacokinetic Studies
Population pharmacokinetic studies have been conducted to understand the variability in paroxetine's metabolism and distribution among different patient populations. This research is crucial for personalizing therapy, especially considering genetic polymorphisms and metabolic profiles (Li et al., 2022).
Therapeutic Efficacy in Specific Conditions
Paroxetine has been evaluated for its efficacy in treating major depressive disorder in specific patient groups, such as those with multiple sclerosis. These studies help in understanding the drug's effectiveness and tolerability in diverse clinical scenarios (Ehde et al., 2008).
Safety And Hazards
Propiedades
Número CAS |
1435728-64-5 |
|---|---|
Nombre del producto |
PAROXETINE MALEATE-D6 |
Fórmula molecular |
C19H14D6FNO3·C4H4O4 |
Peso molecular |
451.5 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
64006-44-6 (unlabelled) |
Etiqueta |
Paroxetine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













